
Lithium(1+)ion2-(4-methylfuran-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+)ion2-(4-methylfuran-2-yl)acetate is a chemical compound with the molecular formula C7H7LiO3 It is a lithium salt of 2-(4-methylfuran-2-yl)acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)ion2-(4-methylfuran-2-yl)acetate typically involves the reaction of 2-(4-methylfuran-2-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran or dimethyl sulfoxide, under controlled temperature conditions to ensure complete conversion to the lithium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically stirred and heated to facilitate the reaction, and the product is isolated by filtration or crystallization.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)ion2-(4-methylfuran-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furan derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Lithium(1+)ion2-(4-methylfuran-2-yl)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium(1+)ion2-(4-methylfuran-2-yl)acetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical pathways, including those involved in neurotransmission and signal transduction. The furan ring and carboxylate group can interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+)ion2-(2-methylfuran-2-yl)acetate
- Lithium(1+)ion2-(4-methylpyridin-2-yl)acetate
- Lithium(1+)ion2-(4-methylthiophen-2-yl)acetate
Uniqueness
Lithium(1+)ion2-(4-methylfuran-2-yl)acetate is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The methyl group on the furan ring can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H7LiO3 |
|---|---|
Molecular Weight |
146.1 g/mol |
IUPAC Name |
lithium;2-(4-methylfuran-2-yl)acetate |
InChI |
InChI=1S/C7H8O3.Li/c1-5-2-6(10-4-5)3-7(8)9;/h2,4H,3H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
AKEQLPIMADSOAM-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=COC(=C1)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B13583926.png)

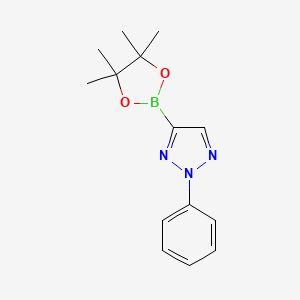
![3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoicacid](/img/structure/B13583940.png)
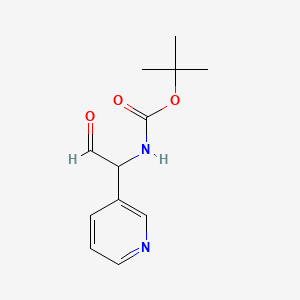
![N-[2-[[3-[[(3S)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide](/img/structure/B13583953.png)
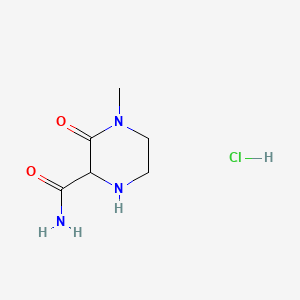
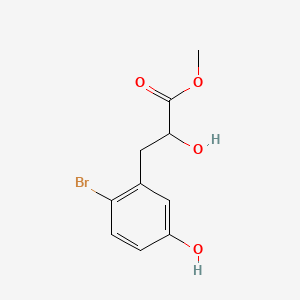

![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide](/img/structure/B13583981.png)

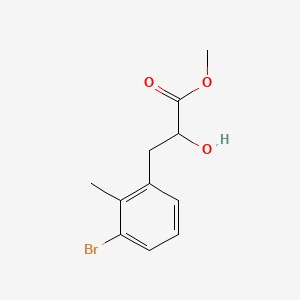
![4-Azaspiro[2.5]octan-7-amine](/img/structure/B13584000.png)
![tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate](/img/structure/B13584012.png)
